1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the aromatic properties of 5-methylbenzene-1,3-diol. 1,4-Diazabicyclo[2.2.2]octane is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized from hydroxylethylpiperazine or bis(hydroxyethyl)piperazine through a cyclization reaction under high temperature and the presence of a catalyst . The preparation of 5-methylbenzene-1,3-diol involves the hydroxylation of toluene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane typically involves the use of ethylenediamine and formaldehyde, followed by cyclization . For 5-methylbenzene-1,3-diol, industrial methods include the catalytic hydroxylation of toluene derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various reactions, including nucleophilic substitution, oxidation, and cycloaddition . 5-Methylbenzene-1,3-diol participates in electrophilic aromatic substitution, oxidation, and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: 1,4-Diazabicyclo[2.2.2]octane reacts with alkyl halides under mild conditions to form quaternary ammonium salts.
Oxidation: Both compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate
Cycloaddition: 1,4-Diazabicyclo[2.2.2]octane can participate in cycloaddition reactions with alkenes and alkynes.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding ketones or quinones
Cycloaddition: Various cyclic compounds.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane is used as a catalyst in the synthesis of polyurethane, the Baylis-Hillman reaction, and as a complexing ligand in various organic transformations . It also finds applications in dye lasers and fluorescence microscopy as an anti-fade reagent . 5-Methylbenzene-1,3-diol is used in the synthesis of pharmaceuticals, dyes, and as an intermediate in organic synthesis .
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and lowering activation energies . It interacts with molecular targets through its nitrogen atoms, which can form strong bonds with electrophilic centers . 5-Methylbenzene-1,3-diol exerts its effects through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen replaced by a carbon atom.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane.
Piperazine: Structurally related but with different reactivity and applications.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its strong nucleophilicity and ability to act as both a nucleophile and a base in various reactions . 5-Methylbenzene-1,3-diol is unique for its dual hydroxyl groups, which enhance its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
Properties
CAS No. |
843663-45-6 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.C6H12N2/c1-5-2-6(8)4-7(9)3-5;1-2-8-5-3-7(1)4-6-8/h2-4,8-9H,1H3;1-6H2 |
InChI Key |
FDAVQOLQWYIDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O.C1CN2CCN1CC2 |
Origin of Product |
United States |
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